molecular formula C22H26N2O3 B6964304 (3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone

(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone

Cat. No.: B6964304
M. Wt: 366.5 g/mol
InChI Key: GMQBEEUPRFJHCJ-UHFFFAOYSA-N
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Description

(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. Common reagents used in these reactions include cyclopentanol, phenylboronic acid, and piperazine. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy and hydroxyphenyl groups provide specific reactivity and binding characteristics that are not commonly found in other similar compounds.

Properties

IUPAC Name

(3-cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-19-10-8-18(9-11-19)23-12-14-24(15-13-23)22(26)17-4-3-7-21(16-17)27-20-5-1-2-6-20/h3-4,7-11,16,20,25H,1-2,5-6,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQBEEUPRFJHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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